8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane

Medicinal Chemistry Structure-Activity Relationship Drug Design

This dual-substituted 8-azabicyclo[3.2.1]octane features a unique combination of 5-fluoropyridine-3-carbonyl at N8 and pyridin-2-yloxy at C3, creating a three-dimensional pharmacophore unmatched by simpler derivatives. The electron-withdrawing fluorine enhances metabolic stability, while the dual heterocyclic system provides 5 hydrogen-bond acceptors (TPSA ~56 Ų). Ideal for SAR studies targeting monoamine transporters (NET/DAT/SERT) or as a late-stage diversification scaffold. Supplied at ≥95% purity in research quantities.

Molecular Formula C18H18FN3O2
Molecular Weight 327.359
CAS No. 2109175-84-8
Cat. No. B2645295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane
CAS2109175-84-8
Molecular FormulaC18H18FN3O2
Molecular Weight327.359
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CC(=CN=C3)F)OC4=CC=CC=N4
InChIInChI=1S/C18H18FN3O2/c19-13-7-12(10-20-11-13)18(23)22-14-4-5-15(22)9-16(8-14)24-17-3-1-2-6-21-17/h1-3,6-7,10-11,14-16H,4-5,8-9H2
InChIKeyMFVSNDWQVOFSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane (CAS 2109175-84-8): Structural Identity and Research-Scale Availability


8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane is a fully synthetic, small-molecule azabicyclooctane derivative bearing a 5-fluoropyridine-3-carbonyl substituent at the bridgehead nitrogen and a pyridin-2-yloxy group at the 3-position. It is supplied as a research-grade building block for medicinal chemistry and chemical biology applications, with a molecular formula of C18H18FN3O2 (MW 327.35 g·mol⁻¹) . The compound is not a marketed drug; its structural scaffold is related to 8-azabicyclo[3.2.1]octane-based monoamine re-uptake inhibitors described in the patent literature [1].

Why Generic 8-Azabicyclo[3.2.1]octane Building Blocks Cannot Replace 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane


The dual-substitution pattern—a 5‑fluoropyridine‑3‑carbonyl amide at N8 and a pyridin‑2‑yloxy ether at C3—creates a unique three‑dimensional pharmacophore that cannot be replicated by simpler 8‑azabicyclo[3.2.1]octane derivatives. The electron‑withdrawing fluorine atom modifies the pyridine ring’s electrostatic potential and metabolic stability, while the pyridin‑2‑yloxy group introduces an additional hydrogen‑bond acceptor and shapes the conformational landscape of the scaffold . Replacing this compound with the parent 3‑(pyridin‑2‑yloxy)‑8‑azabicyclo[3.2.1]octane (CAS 1692645‑85‑4) or 8‑(5‑fluoropyridine‑3‑carbonyl)‑8‑azabicyclo[3.2.1]oct‑2‑ene eliminates one of these key recognition elements, potentially abolishing the desired binding profile. Even closely related analogs with alternative heterocycles (e.g., 3‑(1H‑pyrazol‑1‑yl) instead of pyridin‑2‑yloxy) alter both hydrogen‑bonding capacity and target selectivity, as the class‑level patent SAR demonstrates that subtle changes at the 3‑position profoundly impact monoamine transporter inhibition potency and selectivity [1].

Quantitative Differentiation Evidence for 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane


Structural Uniqueness: Dual Functionalization Creates a Distinctive Pharmacophore

The target compound incorporates two distinct heterocyclic recognition motifs—5‑fluoropyridine‑3‑carbonyl and pyridin‑2‑yloxy—attached to the same 8‑azabicyclo[3.2.1]octane scaffold. In contrast, the closest commercially available intermediates, such as 3‑(pyridin‑2‑yloxy)‑8‑azabicyclo[3.2.1]octane (CAS 1692645‑85‑4) and 8‑(5‑fluoropyridine‑3‑carbonyl)‑8‑azabicyclo[3.2.1]oct‑2‑ene, each bear only one of these two substituents . The presence of both groups simultaneously increases the number of hydrogen‑bond acceptors (N+O count) from 3 (in the simpler analogs) to 5, and elevates the topological polar surface area (TPSA) from approximately 25–35 Ų to a predicted ~56 Ų, altering passive membrane permeability and target‑binding potential at the class level [1].

Medicinal Chemistry Structure-Activity Relationship Drug Design

High Purity Specification Reduces Downstream Purification Burden

Vendor quality-assurance data indicate that the target compound is supplied with a minimum purity of 95% (HPLC), whereas the common intermediate 3‑(pyridin‑2‑yloxy)‑8‑azabicyclo[3.2.1]octane dihydrochloride is often listed at 95% purity but with a broader tolerance (±2%) . The narrower purity band reported for BK75131 reduces the likelihood of contaminant‑driven side reactions during subsequent synthetic transformations, thereby improving the reproducibility of multi‑step medicinal chemistry campaigns.

Chemical Synthesis Quality Control Analytical Chemistry

Lead Time and Cost Profile Enable Rapid Medicinal Chemistry Iteration

The target compound is available from a specialized research‑chemical supplier with a typical lead time of 3 weeks for milligram quantities, and a price gradient that favors small‑scale evaluation ($447 for 1 mg, $497 for 5 mg, $533 for 10 mg, $661 for 25 mg) . In contrast, the simpler intermediate 3‑(pyridin‑2‑yloxy)‑8‑azabicyclo[3.2.1]octane dihydrochloride is offered at lower cost but requires purchasing larger quantities to achieve cost efficiency, with most suppliers quoting $50–$100 per 100 mg . The relatively flat pricing curve of BK75131 reduces the financial risk of initial SAR exploration.

Procurement Research Efficiency Medicinal Chemistry

Class-Level Biological Relevance: 8-Azabicyclo[3.2.1]octane Scaffold as a Privileged Structure for Monoamine Transporter Inhibition

Azabicyclo[3.2.1]octane derivatives are established as monoamine re‑uptake inhibitors. The patent CN102417475A explicitly claims 8‑azabicyclo[3.2.1]octane compounds substituted at the 3‑position for use as dopamine, norepinephrine, and serotonin re‑uptake inhibitors [1]. While no direct IC50 data are available for the specific target compound, the structural similarity to NS8880 (exo‑3‑(6‑methoxypyridin‑2‑yloxy)‑8‑H‑8‑azabicyclo[3.2.1]octane), which displays NET IC50 = 5 nM, SERT IC50 = 260 nM, and DAT IC50 = 2000 nM [2], supports the hypothesis that the pyridin‑2‑yloxy substituent contributes to transporter engagement. The target compound’s additional 5‑fluoropyridine‑3‑carbonyl amide may further modulate selectivity.

Neuropharmacology Transporter Inhibition Chemical Biology

Recommended Application Scenarios for 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane


Medicinal Chemistry Hit‑to‑Lead Optimization of Monoamine Transporter Inhibitors

Given the class‑level evidence for monoamine transporter inhibition, this compound is well suited as a late‑stage diversification scaffold for SAR studies targeting NET, DAT, or SERT. Its pre‑installed 5‑fluoropyridine‑3‑carbonyl and pyridin‑2‑yloxy groups allow chemists to focus derivatization efforts at other positions, accelerating the exploration of potency and selectivity [1].

Fragment‑Based Drug Design Requiring a Rigid, Three‑Dimensional Core

The 8‑azabicyclo[3.2.1]octane nucleus provides a conformationally restricted scaffold that can reduce entropic penalties upon target binding. The dual heterocyclic substituents increase the molecule’s hydrogen‑bonding capacity (5 acceptors) and TPSA (~56 Ų), making it a useful starting point for fragment growing or linking strategies in kinase or GPCR programs .

Development of Fluorine‑Containing PET Tracer Precursors

The presence of a fluorine atom on the pyridine ring opens the possibility of isotopic labeling (¹⁸F) for positron emission tomography (PET) imaging studies. The structural similarity to the NET tracer [¹¹C]NS8880 suggests that this compound could serve as a precursor for the development of novel NET‑targeted imaging agents [1].

Chemical Biology Probe Synthesis for CNS Target Engagement Studies

The compound’s high purity (≥95%) and small‑scale availability (1–25 mg) make it practical for the synthesis of chemical probes, such as photoaffinity labels or fluorescent conjugates, aimed at identifying novel CNS targets. The rigid scaffold minimizes linker‑induced conformational flexibility, improving the fidelity of target‑engagement readouts .

Quote Request

Request a Quote for 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.